Acide 2-fluoroquinoléine-3-boronique

Vue d'ensemble

Description

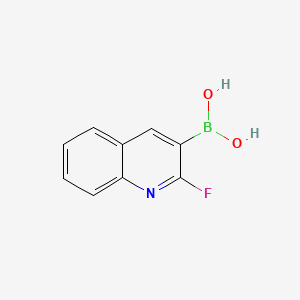

2-Fluoroquinoline-3-boronic acid is a useful research compound. Its molecular formula is C9H7BFNO2 and its molecular weight is 190.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoroquinoline-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroquinoline-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de détection

Les acides boroniques, y compris l'acide 2-fluoroquinoléine-3-boronique, sont de plus en plus utilisés dans divers domaines de la recherche en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cela conduit à leur utilité dans diverses applications de détection, qui peuvent être des essais homogènes ou une détection hétérogène .

Marquage biologique

L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant du marquage biologique . Cela peut être particulièrement utile dans l'étude des processus cellulaires et le suivi de cibles biologiques spécifiques.

Manipulation et modification des protéines

Les acides boroniques ont montré une croissance significative dans l'interaction avec les protéines, leur manipulation et le marquage cellulaire . Cela en fait des outils précieux en biochimie et en biologie moléculaire.

Technologies de séparation

Les acides boroniques, y compris l'this compound, ont été utilisés dans les technologies de séparation . Ceci est particulièrement utile dans la purification des biomolécules, telles que les protéines et les acides nucléiques.

Développement de produits thérapeutiques

Les acides boroniques sont également utilisés dans le développement de produits thérapeutiques . Par exemple, ils ont été utilisés comme précurseurs de molécules biologiquement actives, y compris des hétéroarylbenzylurées ayant une activité inhibitrice de la glycogène synthase kinase 3 .

Intermédiaire pharmaceutique

L'this compound agit comme un intermédiaire pharmaceutique . Il est utile en tant que bloc de construction fluoré en chimie synthétique .

Hétérocyclisation avec des acides α-oxocarboxyliques

Ce composé est impliqué dans l'hétérocyclisation avec des acides α-oxocarboxyliques . Cette réaction est importante dans la synthèse de divers composés hétérocycliques.

Réactions de couplage de Suzuki-Miyaura

L'this compound est utilisé dans les réactions de couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, utilisée pour synthétiser des composés biaryliques, une classe importante de composés en chimie médicinale.

Activité Biologique

2-Fluoroquinoline-3-boronic acid (C9H7BFNO2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antibacterial treatments. This article discusses its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-Fluoroquinoline-3-boronic acid features a quinoline ring system with a fluorine atom at the 2-position and a boronic acid group at the 3-position. This configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that boronic acid derivatives, including 2-fluoroquinoline-3-boronic acid, exhibit promising anticancer properties. These compounds often act as inhibitors of specific protein kinases involved in cell proliferation and survival. For instance, studies have shown that boronic acid-containing compounds can inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), leading to reduced cancer cell viability.

- Inhibition of Kinase Activity : In vitro assays demonstrated that modifications to the quinoline core can enhance selectivity for CLK (CDC2-like kinase) and ROCK (Rho-associated protein kinase) inhibition, which are crucial in cancer cell growth and migration .

- Cell Cycle Arrest : The lead candidates from these studies induced cell cycle arrest and promoted DNA damage, as evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks .

- Proliferation Inhibition : The fluoroquinolone-boron hybrid complexes have been reported to inhibit proliferation in cervical cancer cell lines (SiHa and CaSki), suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the quinoline ring significantly affect biological activity. For example:

- Substituent Variations : Compounds with different substituents at the C1 position of the quinoline moiety exhibited varying degrees of kinase inhibition. The introduction of electron-withdrawing groups like boron enhances the reactivity at specific sites on the quinoline ring, facilitating interactions with target proteins .

- Hybrid Complexes : The synthesis of fluoroquinolone-boron hybrids has led to compounds with enhanced potency against cancer cells, demonstrating that strategic modifications can yield more effective therapeutic agents .

Antibacterial Activity

Apart from its anticancer potential, 2-fluoroquinoline-3-boronic acid may also exhibit antibacterial properties due to its structural similarity to established fluoroquinolone antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity against various pathogens.

- Mechanism of Action : Fluoroquinolones typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The boronic acid functionality may further enhance their antibacterial efficacy by facilitating interactions with bacterial enzymes .

In Vitro Studies

- Cell Line Testing : In vitro studies using cervical cancer cell lines demonstrated that fluoroquinolone-boron complexes significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

- Kinase Inhibition Assays : Compounds derived from 2-fluoroquinoline-3-boronic acid were tested against various kinases, revealing potent inhibition profiles that correlate with their structural modifications .

Propriétés

IUPAC Name |

(2-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUJOURLTDSVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382549 | |

| Record name | 2-Fluoroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-10-5 | |

| Record name | 2-Fluoroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.